2-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one
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Overview
Description
2-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H16F2N2O and its molecular weight is 206.23 g/mol. The purity is usually 95%.
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Biological Activity
2-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoroethyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- IUPAC Name : this compound
- Molecular Formula : C10H18F2N2O
- Molecular Weight : 220.26 g/mol
- CAS Number : 2091565-45-4
Biological Activity Overview
Research on the biological activity of this compound focuses on its cytotoxic effects, particularly against various cancer cell lines. The following sections summarize key findings from recent studies.
1. Antiproliferative Effects
A study examined the cytotoxic effects of piperidine derivatives, including this compound, on different cancer cell lines. The results indicated that this compound exhibited significant antiproliferative activity against hepatocellular carcinoma (HCC) and glioblastoma cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HUH7 | <10 | Induction of apoptosis |
U251 | <15 | Necrotic cell death via LDH release |
HUVEC (control) | >100 | No significant effect observed |
The IC50 values suggest that the compound effectively reduces cell viability at relatively low concentrations, indicating potent cytotoxicity against malignant cells .
The mechanisms underlying the cytotoxic effects were investigated using assays to measure lactate dehydrogenase (LDH) release and apoptosis. The compound was found to induce necrosis in U251 cells while promoting apoptosis in HUH7 cells, suggesting a dual mechanism of action depending on the cell type .
Case Study 1: Hepatocellular Carcinoma (HCC)
In a controlled study involving HUH7 cells, treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The study utilized the CellTiter Blue assay to quantify cell survival rates after 24 hours of exposure .
Case Study 2: Glioblastoma
Another investigation focused on U251 glioblastoma cells, where the compound demonstrated over 50% reduction in viability at concentrations below 15 µM. This study highlighted the potential of this piperidine derivative as a candidate for further development in glioblastoma therapeutics .
Properties
IUPAC Name |
2-amino-1-[4-(1,1-difluoroethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O/c1-9(10,11)7-2-4-13(5-3-7)8(14)6-12/h7H,2-6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZDLSOAGJVNNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)CN)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.